4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate
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Overview
Description
4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including hydroxyl, diphenylacetamido, methoxy, and bromobenzoate, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2-HYDROXY-2,2-DIPHENYLACETAMIDO: This intermediate is synthesized by reacting diphenylacetic acid with hydroxylamine under acidic conditions.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the imino derivative.
Esterification: The final step involves the esterification of the imino derivative with 4-bromobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the imino group can form hydrogen bonds with active site residues, while the bromobenzoate moiety can interact with hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of bromine.
4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-FLUOROBENZOATE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C29H23BrN2O5 |
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Molecular Weight |
559.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C29H23BrN2O5/c1-36-26-18-20(12-17-25(26)37-27(33)21-13-15-24(30)16-14-21)19-31-32-28(34)29(35,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-19,35H,1H3,(H,32,34)/b31-19+ |
InChI Key |
DEMDGZBXLHPNPX-ZCTHSVRISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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